3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperidine ring, and a thiophene moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Thiophene Moiety: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Sulfonylation: The final step involves the sulfonylation of the thiophene ring using reagents like sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced quinazoline derivatives.
Scientific Research Applications
3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Quinazoline Derivatives: Other quinazoline derivatives have been investigated for their therapeutic potential, including anticancer and anti-inflammatory properties.
Uniqueness
3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S2/c1-2-14-4-6-17(28-14)29(26,27)22-9-7-13(8-10-22)23-18(24)15-11-12(20)3-5-16(15)21-19(23)25/h3-6,11,13H,2,7-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHFLMADWDDEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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